2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 713098-97-6
Cat. No.: VC21373232
Molecular Formula: C16H15Cl2NO3S
Molecular Weight: 372.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 713098-97-6 |
|---|---|
| Molecular Formula | C16H15Cl2NO3S |
| Molecular Weight | 372.3g/mol |
| IUPAC Name | 2-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C16H15Cl2NO3S/c1-22-15-8-14(18)16(9-13(15)17)23(20,21)19-7-6-11-4-2-3-5-12(11)10-19/h2-5,8-9H,6-7,10H2,1H3 |
| Standard InChI Key | KHIFYEUIRRWLJD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline features a sulfonamide linkage (SO₂) connecting two distinct structural components: a 2,5-dichloro-4-methoxyphenyl group and a 1,2,3,4-tetrahydroisoquinoline moiety. The sulfonamide bond forms at the nitrogen in position 2 of the tetrahydroisoquinoline ring system. This creates a molecule with multiple functional groups, including halogens (chlorine), an ether (methoxy), a sulfonamide group, and a partially saturated nitrogen heterocycle. The specific positioning of the chlorine atoms at the 2 and 5 positions of the phenyl ring, with the methoxy group at position 4, creates a distinct electronic distribution and steric environment around the aromatic ring.
Based on structural comparison with similar compounds, 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can be expected to exist as a crystalline solid at room temperature. The tetrahydroisoquinoline component consists of a benzene ring fused to a partially saturated six-membered nitrogen-containing ring, providing a relatively rigid framework . The dichlorinated methoxyphenyl group introduces lipophilic character to one portion of the molecule, while the sulfonamide group contributes hydrogen bond acceptor properties through its oxygen atoms.
Physicochemical Properties
While specific experimental data for 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is limited in the available search results, properties can be estimated based on similar compounds. The closely related compound 2-(3,4-Dichloro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 372.3 g/mol , suggesting that our target compound would have a similar molecular weight, with minor differences due to the altered positions of the chlorine and methoxy substituents.
The molecular formula of 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is expected to be C₁₆H₁₅Cl₂NO₃S, identical to that of its structural isomer reported in the literature . The presence of two chlorine atoms and the sulfonamide group contributes significantly to the molecular weight. The compound likely exhibits limited water solubility due to its aromatic and lipophilic character, while demonstrating better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, or acetonitrile.
Spectroscopic Characteristics
The spectroscopic profile of 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline would feature distinctive patterns in nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum would show signals for the methoxy protons as a singlet (approximately 3.8-4.0 ppm), the tetrahydroisoquinoline methylene protons as multiplets (approximately 2.7-4.5 ppm), and the aromatic protons from both ring systems in the 6.5-8.0 ppm region. The ¹³C NMR would display characteristic peaks for the methoxy carbon, the aromatic carbons (including those bearing the chlorine atoms), and the carbons of the tetrahydroisoquinoline ring system.
Mass spectrometry would likely show a molecular ion peak consistent with the molecular formula, along with characteristic fragmentation patterns involving the loss of the chlorine atoms, methoxy group, or cleavage at the sulfonamide bond. Infrared spectroscopy would reveal characteristic absorption bands for the sulfonamide group (approximately 1320-1150 cm⁻¹ for S=O stretching), the methoxy group (approximately 1260-1200 cm⁻¹ for C-O stretching), and the aromatic rings (approximately 1600-1400 cm⁻¹ for C=C stretching).
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the coupling of a 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline. This reaction belongs to a class of sulfonamide formations, which are commonly employed in medicinal chemistry for creating diverse chemical libraries. The general synthetic pathway involves nucleophilic attack of the secondary amine of tetrahydroisoquinoline on the electrophilic sulfur of the sulfonyl chloride, resulting in the formation of the sulfonamide bond with the elimination of hydrochloric acid.
The preparation of the key starting material, 2,5-dichloro-4-methoxybenzenesulfonyl chloride, likely involves chlorosulfonation of 2,5-dichloro-4-methoxybenzene using chlorosulfonic acid or a similar reagent. Alternatively, it could be prepared through sequential halogenation and methoxylation of an appropriately substituted benzenesulfonyl chloride. The tetrahydroisoquinoline component is commercially available or can be synthesized through various methods, including the Pictet-Spengler reaction or reduction of the corresponding isoquinoline.
The coupling reaction typically requires basic conditions to neutralize the hydrochloric acid generated and to facilitate the reaction. Common bases used in such transformations include triethylamine, pyridine, or inorganic bases such as potassium carbonate. The reaction is usually conducted in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile at temperatures ranging from 0°C to room temperature. Following the reaction, purification by recrystallization or column chromatography yields the desired product.
Specific Synthetic Considerations
The sulfonyl chloride reagent is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is less reactive toward nucleophiles. Therefore, anhydrous conditions are typically maintained during the reaction, and the sulfonyl chloride is often prepared immediately before use or stored under appropriate conditions. The reaction time and temperature require careful optimization, as prolonged reaction times or elevated temperatures can lead to degradation of the sulfonyl chloride or other side reactions.
In some cases, alternative coupling approaches may be employed, such as using sulfonyl fluorides instead of sulfonyl chlorides due to their greater stability, or utilizing activating agents to enhance the reactivity of sulfonic acids toward nucleophiles. These methodological variations can be particularly useful when scaling up the synthesis or when addressing specific challenges in the standard procedure.
Structural Analogues and Related Compounds
Comparison with Known Analogues
Several structural analogues of 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline have been documented in chemical databases and literature. One closely related compound is 2-(3,4-Dichloro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline, which differs in the positions of the chlorine atoms and the methoxy group on the phenyl ring . This positional isomer maintains the same core structure but presents a different electronic distribution and steric environment around the phenyl ring, potentially affecting its interactions with biological targets.
Another notable analogue is 1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine, which replaces the tetrahydroisoquinoline moiety with a 3-methylpiperidine ring . This structural modification maintains the 2,5-dichloro-4-methoxyphenylsulfonyl portion but significantly alters the nitrogen-containing heterocycle, likely resulting in different biological activities and physicochemical properties. The molecular weight of this compound is reported as 338.2 g/mol, slightly lower than that expected for our target compound due to the simpler structure of the piperidine ring compared to tetrahydroisoquinoline.
Table 1 presents a comparison of structural and physicochemical properties among these related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Variation |
|---|---|---|---|
| 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline | C₁₆H₁₅Cl₂NO₃S | ~372.3 (estimated) | Target compound |
| 2-(3,4-Dichloro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline | C₁₆H₁₅Cl₂NO₃S | 372.3 | Different positions of Cl and OCH₃ |
| 1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine | C₁₃H₁₇Cl₂NO₃S | 338.2 | Piperidine instead of tetrahydroisoquinoline |
Tetrahydroisoquinoline-Based Compounds
The tetrahydroisoquinoline scaffold present in our target compound represents a privileged structure in medicinal chemistry. 1,2,3,4-Tetrahydroisoquinoline itself is a secondary amine with the chemical formula C₉H₁₁N that serves as a building block for numerous bioactive compounds . This heterocyclic structure can be oxidized to the corresponding nitrone using hydrogen peroxide catalyzed by selenium dioxide, demonstrating its chemical versatility and potential for derivatization.
Tetrahydroisoquinoline derivatives have been extensively studied for their pharmacological properties, particularly in the context of neurological disorders. Some neurotoxic tetrahydroisoquinoline derivatives such as norsalsolinol have been investigated as possible contributors to conditions like Parkinson's disease . Additionally, the tetrahydroisoquinoline skeleton is commonly encountered in quaternary ammonium muscle relaxants and other pharmaceutical drugs targeting various physiological systems.
The incorporation of this scaffold into 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline creates a molecule that potentially combines the bioactive properties of tetrahydroisoquinoline with the unique features introduced by the substituted benzenesulfonyl group. This structural integration may result in novel biological activities or modifications of known activities associated with the tetrahydroisoquinoline core.
Sulfonamide-Based Compounds
Sulfonamide-containing compounds comprise a vast and diverse class of chemicals with significant applications in medicinal chemistry. The sulfonamide functional group (SO₂NH) serves as a non-hydrolyzable isostere for amide and phosphodiester groups, making it valuable in the design of enzyme inhibitors and receptor ligands. The tetrahedral geometry around the sulfur atom, along with the two oxygen atoms that can act as hydrogen bond acceptors, provides unique three-dimensional interaction possibilities with biological targets.
In the context of 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline, the sulfonamide linkage between the aromatic ring and the nitrogen heterocycle creates a rigid connection that positions these two structural elements in a specific spatial arrangement. This configuration can be crucial for molecular recognition by target proteins, potentially enabling selective binding to specific receptors or enzymes. The presence of the chlorine atoms and methoxy group on the phenyl ring further modulates the electronic properties and lipophilicity of this portion of the molecule.
Sulfonyl chlorides, such as 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (although structurally different from our target compound), are important intermediates in the synthesis of sulfonamides . These reactive species readily undergo nucleophilic attack by amines to form the sulfonamide bond, a reaction that likely applies to the synthesis of our target compound as well. The development of efficient methods for preparing and handling sulfonyl chlorides has facilitated the generation of diverse sulfonamide libraries for pharmaceutical research.
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